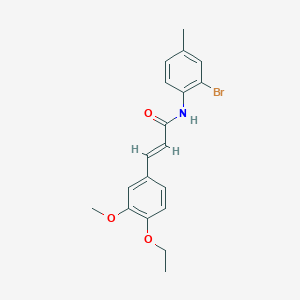

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide, also known as BM-3, is a chemical compound with potential therapeutic applications. It belongs to the class of enamide compounds and has been the subject of scientific research due to its interesting properties.

Scientific Research Applications

Enamine Chemistry and Alkylation Studies

Enamine compounds, including those related to the provided chemical structure, are frequently studied for their alkylation reactions. Rasmussen, Shabana, and Lawesson (1981) discuss the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting the utility of enamines in organic synthesis, potentially offering insight into the applications of the mentioned compound in synthetic chemistry Rasmussen, Shabana, & Lawesson, 1981.

Practical Synthesis for Drug Development

Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, demonstrating the role of similar bromophenyl and ethoxyphenyl structures in medicinal chemistry and drug development Ikemoto et al., 2005.

Asymmetric Syntheses of Alkaloids

Davies et al. (2018) provided a detailed study on the asymmetric syntheses of the Hancock alkaloid family, utilizing conjugate addition methodologies that could be relevant for the synthesis and application of compounds like the one Davies et al., 2018.

Molecularly Imprinted Polymers

Sobiech, Maciejewska, and Luliński (2022) discuss the formation of aromatic N-(2-arylethyl)-2-methylprop-2-enamides for the fabrication of molecularly imprinted polymers, indicating potential applications of similar compounds in creating selective binding sites for biomolecules Sobiech, Maciejewska, & Luliński, 2022.

Radical Cyclisation in Organic Synthesis

Esteves, Ferreira, and Medeiros (2007) explore the catalytic potential of nickel in radical cyclisation, a method that could be applicable to the synthesis or modification of compounds with similar structural features Esteves, Ferreira, & Medeiros, 2007.

properties

IUPAC Name |

(E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3/c1-4-24-17-9-6-14(12-18(17)23-3)7-10-19(22)21-16-8-5-13(2)11-15(16)20/h5-12H,4H2,1-3H3,(H,21,22)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHYEAMCCODSC-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)C)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)C)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2941507.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)